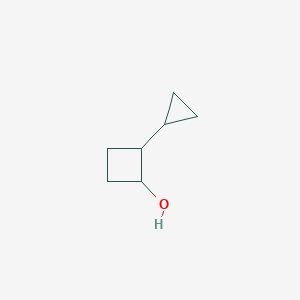![molecular formula C9H14O2 B1433037 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol CAS No. 1423028-41-4](/img/structure/B1433037.png)
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol
Übersicht
Beschreibung
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol, often abbreviated as OSBC, is a cyclic ether compound with a unique structure and a wide range of applications. It is a common compound used in organic synthesis and has been studied extensively in the scientific research community. OSBC has been shown to have a wide range of biochemical and physiological effects, and is often used in laboratory experiments to investigate the effects of various compounds on biological systems.
Wissenschaftliche Forschungsanwendungen
Prostaglandin Biosynthesis Inhibition
The compound 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol and its derivatives have been investigated for their inhibitory action on prostaglandin biosynthesis. A study by Harris et al. (1986) explored an analog of prostaglandin (PG) H2, which was found to inhibit collagen and arachidonic acid-induced platelet aggregation and formation of thromboxane B2 and prostaglandin E2. This property suggests potential therapeutic applications in conditions where prostaglandin or thromboxane synthesis is a contributing factor (Harris et al., 1986).
Metabolic Pathways and Inhibition
Another study focused on a semisynthetic analog, PPI-2458, highlighting its rapid inactivation of methionine aminopeptidase-2 (MetAP2) and its efficacy in rodent models of cancer and inflammation. The metabolism of PPI-2458, its metabolites, and their role in inhibiting MetAP2 enzymatic activity were extensively studied, demonstrating the involvement of active metabolites in the compound's in vivo efficacy and suggesting potential therapeutic applications in angiogenic diseases (Arico-Muendel et al., 2013).
Anticonvulsant Properties
Research by He et al. (2010) on 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones revealed significant anticonvulsant activity, suggesting potential use in the development of new anticonvulsant medications. The study highlighted the protective effects against maximal electroshock (MES) and the low neurotoxicity of certain compounds, offering insights into their therapeutic potential in epilepsy treatment (He et al., 2010).
Analgesic Activity
The compound 5-aryl-3-azabicyclo[3.2.0]heptan-6-one ketals was investigated for its morphine-like analgesic activity. This research suggested that certain derivatives have similar analgesic potency to morphine, expanding the understanding of their potential use in pain management (McKenzie et al., 1984).
Eigenschaften
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQQASQAUCLTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C3C2OCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




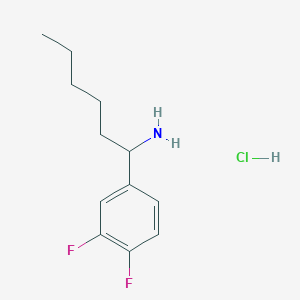

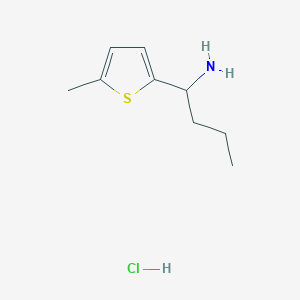

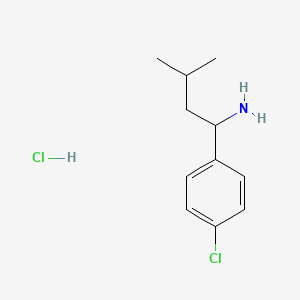



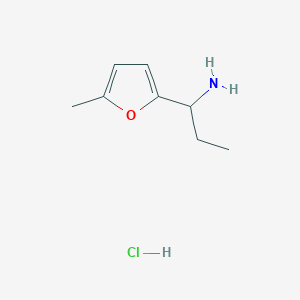
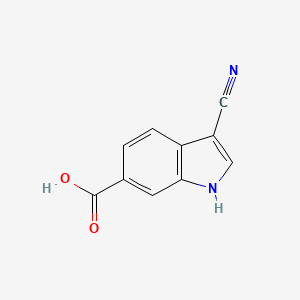
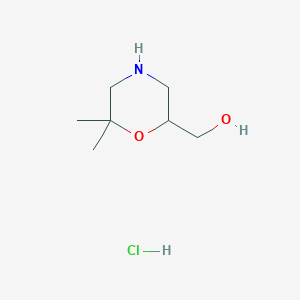
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
